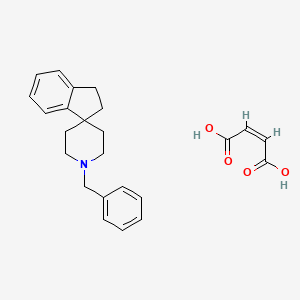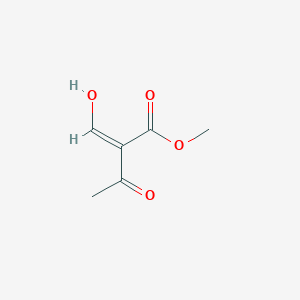
Vinblastine Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinblastine is a chemotherapy agent produced by the plant Catharanthus roseus in small quantities . It’s used primarily for its cancer-fighting activity .
Synthesis Analysis
Vinblastine is sourced by isolation or semisynthesis . The synthetic approach features an expanded and redefined scope of a 1,3,4-oxadiazole [4 + 2]/[3 + 2] cycloaddition cascade . This process was used to directly introduce altered C4 substituents, providing the basis for concise total syntheses of a series of C4 modified vindolines and their subsequent single-step incorporation into the corresponding synthetic vinblastines .Molecular Structure Analysis
The molecular structures of vincristine and vinblastine have been proposed from the studies of their spectral properties, degradations, characterizations of their degradation products, and on biogenetic grounds .Chemical Reactions Analysis
The synthetic approach for Vinblastine features a 1,3,4-oxadiazole [4 + 2]/[3 + 2] cycloaddition cascade . This process was used to directly introduce altered C4 substituents, providing the basis for concise total syntheses of a series of C4 modified vindolines and their subsequent single-step incorporation into the corresponding synthetic vinblastines .Physical And Chemical Properties Analysis
Physicochemical properties of crystalline vinblastine could be improved by physical modification, such as particle size reduction and generation of amorphous state using the supercritical antisolvent process .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the future, the yeast strain optimized to make strictosidine could be used as a robust platform for producing any MIA . This could serve as a versatile chassis for pathway engineering, potentially enabling the production of more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
Eigenschaften
CAS-Nummer |
61988-79-2 |
|---|---|
Molekularformel |
C₄₇H₆₁IN₄O₉ |
Molekulargewicht |
952.91 |
Synonyme |
6’-Methylvincaleukoblastinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; (3R,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-metho |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





